molecular formula C7H7ClFNO B14857921 6-(Chloromethyl)-3-fluoro-2-methoxypyridine

6-(Chloromethyl)-3-fluoro-2-methoxypyridine

Cat. No.: B14857921
M. Wt: 175.59 g/mol
InChI Key: IFMMBBSVROJRNN-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3-fluoro-2-methoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3-fluoro-2-methoxypyridine typically involves the chloromethylation of 3-fluoro-2-methoxypyridine. This can be achieved through the reaction of 3-fluoro-2-methoxypyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3-fluoro-2-methoxypyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

6-(Chloromethyl)-3-fluoro-2-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its role in drug development and medicinal chemistry.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-3-fluoro-2-methoxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloromethyl group allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methoxypyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    6-(Bromomethyl)-3-fluoro-2-methoxypyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which may exhibit different reactivity and selectivity.

    6-(Chloromethyl)-2-methoxypyridine: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.

Uniqueness

6-(Chloromethyl)-3-fluoro-2-methoxypyridine is unique due to the combination of the chloromethyl, fluoro, and methoxy groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

6-(chloromethyl)-3-fluoro-2-methoxypyridine

InChI

InChI=1S/C7H7ClFNO/c1-11-7-6(9)3-2-5(4-8)10-7/h2-3H,4H2,1H3

InChI Key

IFMMBBSVROJRNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)CCl)F

Origin of Product

United States

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